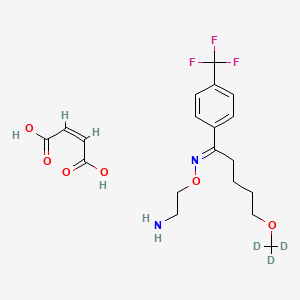

(E)-Fluvoxamine-d3 Maleate

Description

BenchChem offers high-quality (E)-Fluvoxamine-d3 Maleate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-Fluvoxamine-d3 Maleate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H25F3N2O6 |

|---|---|

Molecular Weight |

437.4 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;2-[(E)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine |

InChI |

InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14+;2-1-/i1D3; |

InChI Key |

LFMYNZPAVPMEGP-DWVRRCLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OCCCC/C(=N\OCCN)/C1=CC=C(C=C1)C(F)(F)F.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Stereochemical Divergence of Fluvoxamine Isomers

The following technical guide details the stereochemical, pharmacological, and analytical distinctions between the (E)- and (Z)-isomers of Fluvoxamine.

Critical Analysis of (E)-Fluvoxamine (API) vs. (Z)-Fluvoxamine (Impurity)

Executive Summary

Fluvoxamine is a potent Selective Serotonin Reuptake Inhibitor (SSRI) used extensively in the treatment of Obsessive-Compulsive Disorder (OCD) and Major Depressive Disorder (MDD).[1] The drug's efficacy is strictly dependent on the geometry of its C=N oxime double bond. The (E)-isomer (trans-isomer) is the pharmacologically active pharmaceutical ingredient (API), while the (Z)-isomer (cis-isomer) is a significantly less active impurity formed during synthesis or via photoisomerization.

Regulatory bodies (USP, EP) mandate strict limits on the Z-isomer content (typically NMT 0.5%) due to its lack of therapeutic efficacy and potential to compromise the drug's safety profile. This guide delineates the structural mechanisms, pharmacological differences, and validated protocols for the isolation and quantification of these isomers.

Chemical Foundation & Stereochemistry

The Oxime Geometry

Fluvoxamine belongs to the 2-aminoethyl oxime ether class.[2][3] The stereocenter of interest is the imine (C=N) bond. According to Cahn-Ingold-Prelog (CIP) priority rules:

-

Nitrogen Substituents: The alkoxy group (–O–CH₂CH₂NH₂) has higher priority than the lone pair.

-

Carbon Substituents: The 4-(trifluoromethyl)phenyl group has higher priority than the 4-methoxybutyl chain.

Configuration:

-

(E)-Fluvoxamine: The high-priority groups (Alkoxy and Phenyl) are on opposite sides (Entgegen). This is the thermodynamically stable and active form.

-

(Z)-Fluvoxamine: The high-priority groups are on the same side (Zusammen). This is the impurity.

Structural Logic Diagram

The following diagram illustrates the geometric relationship and the transformation pathway.

[4][5]

Pharmacological Divergence

The stereochemistry of the C=N bond dictates the molecule's ability to bind to the Serotonin Transporter (SERT).

| Feature | (E)-Fluvoxamine | (Z)-Fluvoxamine |

| Role | Active Pharmaceutical Ingredient | Impurity / Degradant |

| SERT Affinity (Ki) | High (nM range) | Negligible / Inactive |

| Therapeutic Effect | Inhibits 5-HT reuptake, increasing synaptic serotonin. | Does not effectively inhibit 5-HT reuptake. |

| Toxicity Profile | Dose-dependent toxicity at high levels. | Generally lower acute toxicity, but considered a contaminant. |

| Origin | Controlled Organic Synthesis | Synthetic byproduct or UV-induced degradation. |

Mechanistic Insight: The binding pocket of the SERT protein is highly stereospecific. The spatial arrangement of the (E)-isomer allows the trifluoromethylphenyl moiety and the aminoethyl chain to dock precisely into the transporter's hydrophobic and ionic binding sites. The (Z)-isomer's "bent" configuration creates steric hindrance, preventing effective docking.

Synthesis & Process Control

Synthetic Pathway

The synthesis of Fluvoxamine involves the condensation of a ketone with hydroxylamine to form an oxime, followed by O-alkylation.[4]

-

Oximation: Reaction of 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one with hydroxylamine.[4] This step is not stereospecific and produces a mixture of E and Z isomers.

-

Alkylation: The oxime reacts with 2-chloroethylamine.[1][2][4][5]

-

Purification (Critical): The crude product contains both isomers. The Z-isomer is removed via recrystallization (typically using acetonitrile or toluene) or acid treatment, driving the equilibrium toward the thermodynamically more stable E-isomer.

Photoisomerization (Stability Risk)

Fluvoxamine solutions are highly sensitive to UV light (specifically UVB, 290–320 nm).[6] Upon irradiation, the C=N bond absorbs energy, entering an excited triplet state that allows rotation around the double bond, resulting in up to 50% conversion to the Z-isomer in aqueous solution.

Protocol Implication: All analytical handling of Fluvoxamine must be performed under amber light or UV-shielded conditions to prevent artifactual generation of the Z-isomer during testing.

Analytical Protocol: Separation & Quantification

To ensure drug safety, researchers must utilize a stability-indicating HPLC method capable of resolving the Z-isomer from the E-isomer with high specificity.

Validated HPLC Methodology

Objective: Quantify (Z)-Fluvoxamine impurity levels (Limit: NMT 0.5%).

Chromatographic Conditions:

-

Column: C8 or C18 (e.g., Phenomenex Luna C8, 5 µm, 250 x 4.6 mm).

-

Mobile Phase: Buffer : Acetonitrile (60 : 40 v/v).[3][7]

-

Buffer Preparation: 50 mM Potassium Dihydrogen Phosphate (KH₂PO₄) adjusted to pH 7.0 with KOH or H₃PO₄.

-

Note: Some USP monographs suggest a mobile phase of Buffer:Acetonitrile:Methanol (45:45:10) with an acidic buffer (pH 3.0) containing 1-pentanesulfonic acid sodium salt. The method below is a simplified stability-indicating protocol often cited in literature.

-

-

Flow Rate: 1.0 - 1.2 mL/min.

-

Detection: UV @ 234 nm (Isosbestic point proximity) or 254 nm.

-

Injection Volume: 20 µL.

-

Temperature: Ambient (25°C).

System Suitability Criteria (Self-Validating):

-

Resolution (Rs): NLT 3.0 between (Z)-Fluvoxamine and (E)-Fluvoxamine peaks.

-

Tailing Factor: NMT 2.0 for the main peak.

-

Relative Retention Time (RRT):

-

(Z)-Fluvoxamine: ~0.8 - 0.9 (Elutes before the E-isomer).

-

(E)-Fluvoxamine: 1.0.

-

Step-by-Step Workflow

Protocol Execution Notes

-

Standard Preparation: Use USP Fluvoxamine Maleate RS (Reference Standard).[8][9] If a specific Z-isomer standard is unavailable, generate it in situ for identification purposes by exposing a small aliquot of the E-isomer solution to UV light (254 nm) for 30 minutes. The new peak appearing at RRT ~0.8 is the Z-isomer.

-

Integration: Integrate the small peak eluting immediately before the main peak. Ensure the baseline is flat; the Z-isomer peak is often broad if the buffer pH is not strictly controlled.

References

-

European Pharmacopoeia (Ph.[10] Eur.) . Fluvoxamine Maleate Monograph. Strasbourg, France: Council of Europe. Link

-

United States Pharmacopeia (USP) . Fluvoxamine Maleate: Official Monograph. Rockville, MD: United States Pharmacopeial Convention. Link

-

Miolo, G., et al. (2002) .[6] "Photoisomerization of Fluvoxamine Generates an Isomer That Has Reduced Activity on the 5-hydroxytryptamine Transporter."[6] European Journal of Pharmacology, 450(3), 223-229.[6]

-

Souri, E., et al. (2015) .[3] "A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms." Iranian Journal of Pharmaceutical Research, 14(4), 1059–1065.[3]

-

Odai, K., Sugimoto, T., & Ito, E. (2020) .[11] "Quantum chemical calculation of intrinsic reaction coordinates from trans to cis structure of fluvoxamine." Biophysics and Physicobiology, 17, 133-140.

Sources

- 1. sid.ir [sid.ir]

- 2. US9783492B2 - Process for the preparation of fluvoxamine maleate - Google Patents [patents.google.com]

- 3. sid.ir [sid.ir]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. BE1012819A6 - Method of preparation of the maleate fluvoxamine. - Google Patents [patents.google.com]

- 6. Photoisomerization of fluvoxamine generates an isomer that has reduced activity on the 5-hydroxytryptamine transporter and does not affect cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 9. uspnf.com [uspnf.com]

- 10. Blog Details [chemicea.com]

- 11. researchgate.net [researchgate.net]

Precision Quantitation of Fluvoxamine via LC-MS/MS: A Stable Isotope Dilution Workflow

Executive Summary

In the high-stakes environment of therapeutic drug monitoring (TDM) and pharmacokinetic profiling, the quantification of Selective Serotonin Reuptake Inhibitors (SSRIs) like Fluvoxamine demands absolute rigor. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, yet it suffers from a critical vulnerability: matrix-induced ionization suppression .

This guide details the deployment of Stable Isotope Labeled Internal Standards (SIL-IS)—specifically Fluvoxamine-d4—to neutralize these variances. Unlike external calibration, which assumes ideal conditions, SIL-IS provides a self-correcting mechanism where the standard experiences the exact extraction recovery and ionization environment as the analyte.

The Physics of Quantitation: Why SIL-IS is Non-Negotiable

In electrospray ionization (ESI), analytes compete for charge in the liquid-to-gas phase transition. Co-eluting matrix components (phospholipids, salts) can "steal" charge, suppressing the signal of the target drug.

-

The Problem: If a patient sample has high lipid content, Fluvoxamine signal might drop by 40% compared to a clean standard, leading to a false negative or under-dosing.

-

The Solution: A stable isotope labeled analog (e.g., Fluvoxamine-d4) is chemically identical but mass-distinct. If the matrix suppresses Fluvoxamine by 40%, it also suppresses Fluvoxamine-d4 by 40%. The ratio of Analyte/IS remains constant, preserving quantitative accuracy.

Visualization: The Correction Logic

The following diagram illustrates how the Internal Standard (IS) acts as a normalizing factor against matrix effects.

Figure 1: Mechanism of Internal Standard correction. The IS mirrors the analyte's suppression, ensuring the final ratio remains accurate.

Isotope Selection Strategy: Deuterium vs. Carbon-13

Selecting the correct isotope is a balance of cost, availability, and chromatographic fidelity.

The Deuterium Isotope Effect

While Deuterium (

-

Consequence: Deuterated analogs often elute slightly earlier than the native analyte on Reverse Phase (C18) columns.

-

Risk: If the retention time shift moves the IS out of a suppression zone that the analyte remains in, the correction fails.

Recommendation

For Fluvoxamine, Fluvoxamine-d4 is the industry standard due to the molecule's retention stability. However, if ultra-high precision is required (e.g., pediatric micro-dosing),

Experimental Protocol

This protocol utilizes Liquid-Liquid Extraction (LLE) . While Protein Precipitation (PPT) is faster, LLE removes phospholipids more effectively, reducing the burden on the Internal Standard to correct for massive suppression.

Materials

-

Analyte: Fluvoxamine Maleate (Certified Reference Material).

-

Internal Standard: Fluvoxamine-d4 Maleate (mass shift +4 Da).

-

Matrix: Drug-free human plasma (K2EDTA).

-

Extraction Solvent: Hexane:Isoamyl Alcohol (98:2 v/v).

LC-MS/MS Parameters

The following transitions are selected to maximize sensitivity while avoiding common interferences.

| Parameter | Setting |

| Column | C18 (50mm x 2.1mm, 1.7 µm or 3 µm) |

| Mobile Phase A | 10mM Ammonium Formate in Water (pH 3.5) |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Ionization | ESI Positive Mode |

MRM Transitions Table:

| Compound | Precursor Ion ( | Product Ion ( | Role |

| Fluvoxamine | 319.2 | 71.1 | Quantifier |

| Fluvoxamine | 319.2 | 43.1 | Qualifier |

| Fluvoxamine-d4 | 323.2 | 75.1 | Internal Standard |

Step-by-Step Workflow

Figure 2: Liquid-Liquid Extraction (LLE) workflow optimized for SSRI recovery.

Protocol Narrative:

-

Spiking: Add internal standard before any manipulation to track all losses.

-

Basification: Fluvoxamine is a base (pKa ~8.7). Adding NaOH ensures it is uncharged (non-ionized), driving it into the organic solvent during extraction.

-

Extraction: The organic solvent pulls the drug out, leaving salts and proteins in the aqueous waste.

-

Reconstitution: Dissolving the dried residue in the initial mobile phase ensures good peak shape upon injection.

Validation & Regulatory Compliance (FDA/EMA)

To ensure the method is robust, specific validation steps regarding the Internal Standard are required.

Cross-Talk (Interference) Check

You must prove that the IS does not contribute signal to the Analyte channel, and vice versa.

-

Test 1: Inject Pure IS only. Monitor the Analyte transition (319.2 -> 71.1). Requirement: Signal < 20% of LLOQ.[1]

-

Test 2: Inject Pure Analyte (at ULOQ). Monitor the IS transition (323.2 -> 75.1). Requirement: Signal < 5% of IS response.

IS Response Variability

According to FDA Bioanalytical Method Validation guidelines, the IS response in study samples should not vary drastically from the calibration standards.

-

Acceptance: While no strict % is mandated, a trend analysis is required. If IS response drops by >50% in a specific patient group, it indicates a matrix effect specific to that population (e.g., renal impairment) that the IS may not be fully correcting.

References

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Nielsen, K. K., et al. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry. Retrieved from [Link]

-

Kumar, V. A., et al. (2022).[2] Quantification of Fluvoxamine in Human Plasma by Using UPLC-MS/MS Technique. International Journal of Biology, Pharmacy and Allied Sciences. Retrieved from [Link]

-

Nozawa, H., et al. (2025).[3][4][5] Quantification of fluvoxamine, desmethyl fluvoxamine and fluvoxamine acid by LC-MS/MS in body fluids. Legal Medicine. Retrieved from [Link]

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. ijbpas.com [ijbpas.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of fluvoxamine, desmethyl fluvoxamine and fluvoxamine acid by LC-MS/MS in body fluids and solid tissues obtained from a deceased using the standard addition method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Technical Guide: Optimization of (E)-Fluvoxamine-d3 Maleate Solubilization for Bioanalytical Applications

[1]

Executive Summary

(E)-Fluvoxamine-d3 Maleate is the stable isotope-labeled analog of the selective serotonin reuptake inhibitor (SSRI) fluvoxamine.[1] In bioanalytical workflows, particularly LC-MS/MS, it serves as a critical Internal Standard (IS) for normalizing extraction efficiency and ionization variability.[1]

This guide provides a rigorous technical framework for solubilizing, handling, and storing (E)-Fluvoxamine-d3 Maleate.[1] While isotopic labeling (deuterium substitution) has negligible impact on solubility compared to the non-deuterated parent, the physicochemical properties of the maleate salt form dictate specific solvent requirements. The maleate salt exhibits high solubility in polar organic solvents (Methanol, DMSO) but limited stability under stress conditions (acidic/basic hydrolysis, UV light).[1]

Physicochemical Profile & Solubility Landscape

The solubility behavior of (E)-Fluvoxamine-d3 Maleate is governed by the interaction between its lipophilic trifluoromethyl-valerophenone tail and the polar maleic acid counterion.[1]

Quantitative Solubility Data

The following data aggregates experimental limits for Fluvoxamine Maleate. Due to the isotopic equivalence, these values apply directly to the d3 variant.

| Solvent | Solubility Classification | Max Concentration (Approx.)[1][2][3][4] | Primary Application |

| Methanol | Freely Soluble | >100 mg/mL | Recommended: Primary Stock Solution (LC-MS) |

| DMSO | Freely Soluble | 30 – 250 mg/mL* | High-Concentration Libraries / In Vitro Assays |

| Ethanol | Soluble | ~25 – 86 mg/mL | Alternative Stock Solvent |

| Water | Sparingly Soluble | ~4 – 20 mg/mL** | Not Recommended for Stock Prep |

| PBS (pH 7.2) | Sparingly Soluble | ~5 mg/mL | Immediate Biological Use Only |

*Note: DMSO solubility is highly dependent on water content. Hygroscopic absorption reduces solubility significantly. **Note: Aqueous solubility often requires sonication and heating; aqueous solutions are unstable >24 hours.

Protocol A: Methanol Solubilization (Primary Stock)

Objective: Preparation of a stable, high-concentration stock solution (e.g., 1 mg/mL or 100 µg/mL) for LC-MS/MS applications.[1]

Mechanistic Rationale

Methanol is the superior solvent for (E)-Fluvoxamine-d3 Maleate stock solutions because:

-

High Solubility: It easily dissolves the maleate salt form.

-

Volatility: It evaporates readily during solvent exchange steps in SPE or LLE workflows.

-

MS Compatibility: It is a standard mobile phase component, minimizing matrix mismatch in chromatography.

Step-by-Step Methodology

-

Equilibration: Remove the (E)-Fluvoxamine-d3 Maleate vial from -20°C storage and allow it to equilibrate to room temperature (approx. 20 mins) inside a desiccator. Prevention of condensation is critical to avoid hydrolysis.

-

Weighing: Weigh the required amount of powder (e.g., 1 mg) into a distinct amber glass vial (Class A).

-

Solvent Addition: Add analytical-grade (LC-MS) Methanol to achieve the target concentration.

-

Calculation: Volume (mL) = Mass (mg) / Concentration (mg/mL).[1]

-

-

Dissolution: Vortex for 30–60 seconds. The solution should be clear and colorless.

-

Troubleshooting: If particulates remain, sonicate for 5 minutes at <40°C.

-

-

Storage: Aliquot immediately into silanized amber glass vials. Store at -20°C or -80°C.

Protocol B: DMSO Solubilization (High-Conc/Assay)

Objective: Preparation of highly concentrated stocks (>10 mg/mL) or for applications where solvent volatility is undesirable.[1]

Mechanistic Rationale

DMSO (Dimethyl Sulfoxide) is a powerful aprotic solvent that disrupts the crystal lattice of the maleate salt effectively. However, its hygroscopic nature and high freezing point (19°C) introduce handling risks.[1]

Step-by-Step Methodology

-

Anhydrous Requirement: Use only fresh, anhydrous DMSO. Moisture contamination can precipitate the salt.

-

Dissolution: Add DMSO to the powder. Vortex vigorously.

-

Note: For concentrations >30 mg/mL, sonication is almost always required.

-

-

Aliquot Strategy: DMSO freezes at standard refrigerator/freezer temperatures. Repeated freeze-thaw cycles can cause local concentration gradients (cryoconcentration) or precipitate the compound.[1]

-

Rule: Aliquot into single-use volumes (e.g., 50 µL) before freezing.

-

-

In Vivo/In Vitro Dilution: When diluting DMSO stocks into aqueous buffers (e.g., PBS), ensure the final DMSO concentration is <0.1% to avoid cytotoxicity, unless the assay tolerates higher levels.

Stability & Degradation Risks

(E)-Fluvoxamine-d3 Maleate is sensitive to environmental stress.[1] Adherence to these stability pillars is mandatory for analytical reliability.

-

Photostability: The compound is sensitive to UV light. Always use amber glassware.

-

Hydrolysis: Unstable in acidic or basic aqueous solutions over time. Do not store in aqueous buffers >24 hours.

-

Thermo-stability: Solid powder is stable for years at -20°C. Methanol solutions are stable for months at -80°C.[1]

Comparative Analysis: Methanol vs. DMSO

| Feature | Methanol | DMSO |

| Solubility Limit | High (>100 mg/mL) | Very High (up to 250 mg/mL) |

| Volatility | High (Easy to evaporate) | Low (Difficult to remove) |

| Freezing Point | -97°C (Liquid in freezer) | 19°C (Solid in fridge/freezer) |

| Hygroscopicity | Moderate | High (Absorbs water rapidly) |

| MS Compatibility | Excellent | Poor (Suppresses ionization) |

Workflow Visualization

The following diagram outlines the decision logic for preparing (E)-Fluvoxamine-d3 Maleate standards.

Figure 1: Decision tree for solvent selection and stock preparation workflow.[1]

References

-

U.S. Food and Drug Administration (FDA). (2011).[1] Luvox (Fluvoxamine Maleate) Prescribing Information. Retrieved from [Link][1][4][5]

-

Dadgar, M., et al. (2015). A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms. ResearchGate. Retrieved from [Link]

Technical Guide: Interpreting the Certificate of Analysis for Fluvoxamine-d3 Maleate

Topic: Certificate of Analysis for Fluvoxamine-d3 Maleate Isotope Content Type: In-depth Technical Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary: The Role of Stable Isotopes in Bioanalysis

In the high-stakes environment of pharmacokinetic (PK) and toxicokinetic (TK) profiling, the integrity of quantitative data rests heavily on the Internal Standard (IS). Fluvoxamine-d3 Maleate is the stable isotope-labeled analog of the selective serotonin reuptake inhibitor (SSRI) Fluvoxamine.

It serves a singular, critical function: error correction . By co-eluting with the analyte while carrying a distinct mass signature, it compensates for matrix effects, ionization suppression, and extraction variability in LC-MS/MS workflows.

This guide deconstructs the Certificate of Analysis (CoA) for this isotope, moving beyond simple specification checks to the "physics of purity" that dictates experimental success.

Anatomy of the CoA: Critical Specifications

A research-grade CoA for Fluvoxamine-d3 Maleate must provide more than just "Pass/Fail" metrics. It must quantify the isotopic distribution and the stoichiometry of the salt form.

Table 1: Standard Reference Specifications

| Parameter | Specification Standard | Technical Rationale |

| Chemical Name | (E)-Fluvoxamine-d3 Maleate | Specific stereochemistry (E-isomer) is critical for receptor binding and chromatographic retention matching. |

| CAS Number | 1185245-56-0 | Distinct from the unlabeled parent (61718-82-9).[1] |

| Molecular Formula | C₁₅H₁₈D₃F₃N₂O₂[1][2] · C₄H₄O₄ | Includes the maleic acid counter-ion. |

| Molecular Weight | ~437.43 g/mol | Critical: Used for weighing. Free base MW is ~321.35 g/mol .[1] |

| Chemical Purity | ≥ 98% (HPLC) | Impurities can compete for ionization or cause ghost peaks. |

| Isotopic Purity | ≥ 99.0% atom % D | High enrichment prevents "cross-talk" (unlabeled drug appearing in the IS channel). |

| Isotopic Enrichment | d0 < 0.5% | The most critical parameter for preventing false positives in the analyte channel. |

| Appearance | White to Off-White Solid | Discoloration often indicates oxidation or hydrolysis of the maleate salt. |

Technical Deep Dive: The Causality of Quality

The Isotopic Design: Why d3?

Fluvoxamine is labeled with three deuterium atoms on the methoxy group (

-

Mass Shift (+3 Da): The parent Fluvoxamine (

) has a natural isotopic envelope. The -

Metabolic Stability: The methoxy group is a site of O-demethylation. While deuterium labeling can induce a Kinetic Isotope Effect (KIE), slowing down metabolism, this is generally acceptable for an IS used in quantitation (where the sample is extracted and analyzed immediately), as long as the IS tracks the parent drug during extraction and chromatography.

Chemical Purity vs. Isotopic Purity

These are distinct but interacting variables.

-

Chemical Purity (CP): The % of the sample that is "Fluvoxamine" (regardless of how many deuteriums it has). Measured by HPLC-UV.

-

Isotopic Purity (IP): The % of the "Fluvoxamine" molecules that are actually the d3 isotopologue. Measured by HRMS or NMR.

The "True" Concentration:

When preparing a stock solution, the effective concentration of the internal standard is:

The Maleate Counter-Ion Trap

Fluvoxamine is a base; the maleate acid makes it a water-soluble salt. However, maleic acid can undergo isomerization to fumaric acid under stress (heat/light) or hydrolysis .

-

CoA Check: Look for Proton NMR (

-NMR) data confirming the 1:1 stoichiometry. A deviation here means your gravimetric preparation will be biased.

Visualization: Isotopic Logic & Workflow

Diagram 1: The Mass Shift Logic

This diagram illustrates why a +3 Da shift is necessary to avoid interference from the natural isotopes of the parent drug.

Caption: The +3 Da mass shift of Fluvoxamine-d3 ensures the Internal Standard signal (M+3) does not overlap with the natural M+2 isotope abundance of the parent analyte.

Diagram 2: User Validation Workflow

A self-validating protocol to ensure the CoA matches reality before committing to a clinical batch.

Caption: Step-by-step validation workflow to confirm Isotopic Purity and rule out "Cross-Talk" interference before routine analysis.

Analytical Protocols: From CoA to Bench

Stock Solution Preparation Protocol

Objective: Prepare a primary stock solution accounting for the maleate salt and purity.

-

Equilibrate: Allow the vial to reach room temperature (prevent condensation).

-

Weighing: Weigh approximately 1.0 mg of Fluvoxamine-d3 Maleate into a clean glass vial. Record exact weight (

). -

Correction Factor Calculation:

(Note: 321.35 is MW of d3-free base; 437.43 is MW of d3-maleate salt). -

Dissolution: Dissolve in Methanol (MeOH) . Fluvoxamine Maleate is freely soluble in MeOH and DMSO, but sparingly soluble in water.

-

Caution: Do not use 100% water as the initial solvent; precipitation may occur.

-

-

Final Concentration:

System Suitability: The "Zero-Blank" Test

Before running samples, verify the Isotopic contribution .

-

Inject: A high concentration of the Internal Standard (e.g., 500 ng/mL) without any analyte.

-

Monitor: The MRM transition for the Analyte (Parent Fluvoxamine).

-

Parent Transition: 319.1

71.0 (typical) -

IS Transition: 322.1

74.0

-

-

Acceptance Criteria: The response in the Parent channel must be < 20% of the LLOQ (Lower Limit of Quantitation) of the assay. If the CoA claims >99% isotopic purity, this signal should be negligible.

Stability & Handling

-

Storage: Long-term storage at -20°C .

-

Hygroscopicity: Maleate salts can be hygroscopic. Always store in a desiccator or sealed container.

-

Solution Stability: Stock solutions in Methanol are generally stable for 1-3 months at -20°C. Working solutions (in water/organic mix) should be prepared fresh weekly due to potential hydrolysis of the maleate or adsorption to glass/plastic at low concentrations.

References

-

LGC Standards. (2024). (E)-Fluvoxamine-d3 Maleate Certificate of Analysis Data. Retrieved from

-

Santa Cruz Biotechnology. (2024). Fluvoxamine Maleate Product Specifications. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5324346, Fluvoxamine. Retrieved from

- Unceta, N., et al. (2009). Development of a LC-MS/MS method for the determination of fluvoxamine in human plasma.

-

European Directorate for the Quality of Medicines. (2024). Fluvoxamine Maleate CRS. Retrieved from

Sources

storage conditions for (E)-Fluvoxamine-d3 Maleate powder

Technical Guide: Storage & Handling of (E)-Fluvoxamine-d3 Maleate

Executive Summary

(E)-Fluvoxamine-d3 Maleate is a stable isotope-labeled internal standard (SIL-IS) critical for the precise quantification of Fluvoxamine in biological matrices via LC-MS/MS. As a deuterated analog, it compensates for matrix effects, extraction inefficiencies, and ionization variability. However, its reliability is contingent upon strict adherence to storage protocols that mitigate hydrolysis , photo-isomerization , and isotopic exchange .

This guide defines the technical parameters for preserving the integrity of (E)-Fluvoxamine-d3 Maleate, moving beyond generic "store cool" advice to provide a mechanism-based preservation strategy.

Physicochemical Profile

Understanding the molecule’s vulnerabilities is the first step in effective storage.

-

Chemical Name: (E)-5-(Methoxy-d3)-1-[4-(trifluoromethyl)phenyl]-1-pentanone O-(2-aminoethyl)oxime maleate.[1][2][3][4]

-

Isotopic Label: The deuterium label is typically located on the methoxy group (-OCD3) [1, 2]. This position is strategically chosen to minimize Hydrogen-Deuterium (H-D) exchange compared to labile protons (e.g., -NH2 or alpha-carbonyl positions), but it remains sensitive to extreme pH.

-

Stereochemistry: The (E)-isomer is the active pharmaceutical ingredient.[5] Exposure to UV light can induce photo-isomerization to the (Z)-isomer, altering retention time and potentially separating the standard from the analyte during chromatography [3].

-

Salt Form: The Maleate salt enhances water solubility compared to the free base but introduces susceptibility to hydrolytic cleavage under acidic moisture conditions [4].

Degradation Vectors & Risk Assessment

The stability of (E)-Fluvoxamine-d3 Maleate is compromised by three primary vectors: Moisture (Hydrolysis) , Light (Photolysis) , and Heat .

Mechanism of Degradation[6][7][8]

-

Hydrolysis: The oxime ether linkage is susceptible to hydrolysis, particularly in acidic environments (pH < 4). This reaction cleaves the molecule, yielding the ketone intermediate and 2-aminooxyethanamine [4].

-

Photolysis: Fluvoxamine absorbs UV light (λmax ~246-253 nm). Photon absorption excites the C=N bond, lowering the rotational barrier and permitting isomerization from the active (E) form to the inactive (Z) form [3, 5].

-

Isotopic Exchange: While the -OCD3 label is robust, prolonged exposure to protic solvents (water, methanol) at high temperatures or extreme pH can facilitate slow H-D exchange, resulting in mass shift and signal loss in the MRM transition [6].

Visualizing Degradation Risks

The following diagram maps the causality between environmental stressors and specific failure modes.

Figure 1: Critical degradation pathways for (E)-Fluvoxamine-d3 Maleate. Red nodes indicate stressors; Blue nodes indicate chemical mechanisms.

Optimal Storage Protocol

To ensure long-term stability (>2 years), the following protocols must be strictly observed.

A. Solid Powder Storage

The lyophilized powder is the most stable form.

-

Temperature: Store at -20°C (Standard Freezer). While 2-8°C is acceptable for short-term transport (<1 week), long-term storage at -20°C significantly retards oxidative and hydrolytic pathways [1, 7].

-

Container: Amber glass vials with PTFE-lined screw caps. The amber glass filters UV radiation, while PTFE prevents plasticizer leaching and moisture ingress.

-

Atmosphere: Store under an inert gas (Argon or Nitrogen) if the seal is broken. Desiccants (silica gel) in the secondary container are recommended to maintain low humidity.

B. Solution Storage

Once reconstituted, the stability window narrows drastically.

-

Solvent Choice: Methanol (MeOH) or Dimethyl Sulfoxide (DMSO) are preferred for stock solutions. Avoid water for long-term stock storage due to hydrolysis risks [8].

-

Temperature: -80°C is optimal for stock solutions to prevent solvent evaporation and concentration drift. -20°C is acceptable for working solutions used within 1 month.

-

Shelf Life:

-

Stock (MeOH/DMSO at -80°C): 6–12 months.

-

Working Solution (Aqueous/Organic mix at 4°C): <24 hours. Prepare fresh daily.

-

Summary of Conditions

| Parameter | Solid Powder (Long-Term) | Stock Solution (Medium-Term) | Working Solution (Short-Term) |

| Temperature | -20°C | -80°C (Preferred) or -20°C | 4°C (Use immediately) |

| Solvent | N/A | Methanol (HPLC Grade) | Water/Methanol (50:50) |

| Container | Amber Glass + Desiccant | Amber Glass (Silanized) | Amber Glass / Polypropylene |

| Protection | Protect from Light & Moisture | Protect from Evaporation | Protect from Light |

| Stability | > 2 Years | 6 Months | < 24 Hours |

Handling & Reconstitution Workflow

Improper handling during the transition from cold storage to the bench is a common source of error (e.g., condensation-induced hydrolysis).

Protocol Steps:

-

Equilibration: Remove the vial from the freezer and allow it to reach room temperature (20-25°C) naturally (approx. 30 mins) before opening. This prevents atmospheric moisture from condensing on the cold powder [9].

-

Solvent Selection: Use LC-MS grade Methanol. Fluvoxamine Maleate is freely soluble in methanol but only sparingly soluble in water (~5 mg/mL) [8].

-

Dissolution: Vortex gently. Do not sonicate excessively, as heat generation can degrade the salt form.

-

Aliquoting: Divide the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles. Each cycle promotes crystal growth and concentration gradients.

Figure 2: Best-practice workflow for handling and reconstituting (E)-Fluvoxamine-d3 Maleate.

Quality Assurance

Before using a stored standard for critical assays, verify its integrity.

-

Visual Inspection: The solution should be clear and colorless. Any precipitate or yellowing indicates degradation.

-

LC-MS Verification: Inject a dilute sample.

-

Check Retention Time: A shift or double peak suggests E-Z isomerization.

-

Check Mass Spectrum: Look for the parent ion [M+H]+ (approx. m/z 322 for d3-free base). Significant presence of m/z 319 (unlabeled) indicates H-D exchange or contamination.

-

References

-

Mayo Clinic. (2024). Fluvoxamine (Oral Route) Precautions and Light Sensitivity. Retrieved from [Link]

-

Golshan-Tafti, A., et al. (2012). A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms. Journal of Pharmaceutical and Health Sciences. Retrieved from [Link]

-

US Food and Drug Administration (FDA). (2009). Luvox (Fluvoxamine Maleate) Labeling Information. Retrieved from [Link]

-

Davison, A. S., et al. (2013).[6] Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry. Retrieved from [Link]

-

ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Best Practices. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Fluvoxamine in Human Plasma Using a Deuterated Internal Standard

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Fluvoxamine in human plasma. The protocol employs a simple and efficient protein precipitation step for sample preparation and utilizes Fluvoxamine-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure maximum accuracy and precision. The method has been developed and validated according to the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines, demonstrating its suitability for therapeutic drug monitoring (TDM), pharmacokinetic (PK), and bioequivalence (BE) studies.

Introduction: The Rationale for Fluvoxamine Quantification

Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) primarily prescribed for the treatment of obsessive-compulsive disorder (OCD) and major depressive disorder.[1][2] Given its significant inter-individual variability in metabolism and potential for drug-drug interactions, therapeutic drug monitoring is crucial for optimizing efficacy and minimizing adverse effects. A robust bioanalytical method is essential for accurately measuring plasma concentrations.

LC-MS/MS has become the gold standard for small molecule quantification in complex biological matrices due to its superior sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as Fluvoxamine-d3, is paramount. A SIL-IS co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations in sample preparation and matrix effects.[3][4] This ensures the highest level of data integrity and reliability.

This guide provides a comprehensive, field-proven protocol for researchers and drug development professionals, explaining the causality behind each experimental choice to ensure successful implementation.

Experimental Design & Methodology

Materials and Reagents

-

Analytes: Fluvoxamine maleate (Reference Standard)

-

Internal Standard: Fluvoxamine-d3 (SIL-IS)[5]

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade)

-

Matrix: Drug-free human plasma (K2-EDTA)

-

Reagents: Ultrapure water

Instrumentation: The LC-MS/MS System

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system, is required.

-

Causality: A triple quadrupole mass spectrometer is essential for Multiple Reaction Monitoring (MRM), which provides the high selectivity needed to distinguish the analyte from endogenous matrix components. ESI is the preferred ionization technique for moderately polar molecules like Fluvoxamine.

Chromatographic Conditions

The chromatographic separation is designed to be rapid and efficient, providing a sharp peak for Fluvoxamine, well-resolved from any potential interferences.

| Parameter | Condition | Rationale |

| LC Column | C18 Reverse-Phase, 50 x 2.1 mm, 3 µm particle size | C18 columns provide excellent retention and separation for compounds with moderate hydrophobicity like Fluvoxamine.[6] |

| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in the protonation of Fluvoxamine in the ESI source, promoting the formation of the [M+H]+ precursor ion. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent in reversed-phase chromatography, providing good elution strength for the analyte. |

| Flow Rate | 0.4 mL/min | A moderate flow rate ensures efficient separation and is compatible with standard ESI source conditions. |

| Gradient | 30% B to 95% B over 2.5 min, hold for 1 min, re-equilibrate for 1.5 min | A gradient elution allows for a rapid separation while ensuring that late-eluting interferences are washed from the column. |

| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects and column overload. |

| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |

| Autosampler Temp. | 10 °C | Chilling the samples in the autosampler minimizes potential degradation during the analytical run. |

Mass Spectrometry Conditions

The mass spectrometer is operated in positive ion ESI mode using MRM to ensure specificity and sensitivity.

| Parameter | Fluvoxamine | Fluvoxamine-d3 | Rationale |

| Ionization Mode | ESI Positive | ESI Positive | Fluvoxamine contains basic nitrogen atoms that are readily protonated in the positive ion mode, leading to a strong signal. |

| Precursor Ion (Q1) | m/z 319.2 | m/z 322.2 | These values correspond to the [M+H]+ ions of the respective compounds. The +3 Da shift for the internal standard confirms the incorporation of three deuterium atoms.[5] |

| Product Ion (Q3) | m/z 71.1 | m/z 71.1 | This common, stable fragment ion results from the cleavage of the amino-ethyl-oxime side chain. Its intensity provides a robust signal for quantification.[6] |

| Dwell Time | 100 ms | 100 ms | A dwell time of 100 ms ensures that enough data points are acquired across the chromatographic peak for accurate quantification. |

| Collision Energy | Optimized (e.g., 20-30 eV) | Optimized (e.g., 20-30 eV) | This must be empirically optimized to maximize the signal of the product ion. The optimal energy for the analyte and SIL-IS is expected to be identical. |

| Declustering Potential | Optimized (e.g., 50-70 V) | Optimized (e.g., 50-70 V) | This voltage is optimized to prevent ion fragmentation in the source and maximize the precursor ion signal. |

Protocols: Step-by-Step Guide

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Fluvoxamine and Fluvoxamine-d3 in methanol to create individual 1 mg/mL stock solutions.

-

Working Standard Solutions: Serially dilute the Fluvoxamine stock solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration curve standards and quality controls (QCs).

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Fluvoxamine-d3 stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.

Preparation of Calibration Standards and Quality Controls

-

Spiking: Spike drug-free human plasma with the appropriate Fluvoxamine working standard solutions to achieve final concentrations for the calibration curve (e.g., 1, 2, 5, 10, 25, 50, 80, 100 ng/mL).

-

QC Preparation: Prepare QC samples at four levels:

-

LLOQ: Lower Limit of Quantification (e.g., 1 ng/mL)

-

LQC: Low Quality Control (e.g., 3 ng/mL)

-

MQC: Medium Quality Control (e.g., 40 ng/mL)

-

HQC: High Quality Control (e.g., 75 ng/mL)

-

Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a rapid, cost-effective, and robust method for removing the majority of proteins from plasma samples, which would otherwise interfere with the analysis.

-

Aliquot: Pipette 50 µL of plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add IS & Precipitate: Add 150 µL of the IS working solution (100 ng/mL Fluvoxamine-d3 in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

-

Vortex: Vortex mix the samples vigorously for 30 seconds to ensure complete protein denaturation and extraction of the analyte into the supernatant.

-

Centrifuge: Centrifuge the samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer: Carefully transfer the supernatant to an HPLC vial for analysis.

Bioanalytical Method Validation

The method was fully validated according to the principles outlined in the ICH M10 guideline to demonstrate its suitability for its intended purpose.[5] A full validation for a chromatographic method must include assessments of selectivity, matrix effect, calibration curve, range, accuracy, precision, carry-over, dilution integrity, and stability.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation experiments and their corresponding acceptance criteria as mandated by regulatory guidelines.

| Validation Parameter | Experiment Description | Acceptance Criteria |

| Selectivity | Analyze at least six different lots of blank human plasma to check for interferences at the retention times of Fluvoxamine and Fluvoxamine-d3. | Peak response in blank samples should be ≤ 20% of the LLOQ response for the analyte, and ≤ 5% of the IS response. |

| Linearity & Range | Analyze calibration curves (8 non-zero standards) in at least three separate runs. Use a weighted (1/x² or 1/x) linear regression model. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision | Analyze QC samples at four levels (LLOQ, LQC, MQC, HQC) in replicate (n=6) within a single run (intra-day) and across at least three separate runs (inter-day). | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ). |

| Matrix Effect | Compare the peak response of analyte spiked into extracted blank plasma from six different sources to the response of analyte in a neat solution. | The CV of the IS-normalized matrix factor should be ≤ 15%. |

| Recovery | Compare the peak response of analyte from extracted plasma QC samples to the response of analyte spiked into extracted blank plasma post-extraction. | Recovery should be consistent and reproducible, though no specific percentage is mandated. |

| Stability | Evaluate the stability of Fluvoxamine in plasma (LQC and HQC levels) under various conditions: bench-top (room temp), freeze-thaw cycles (e.g., 3 cycles), and long-term storage (e.g., -80°C). | Mean concentration of stability samples must be within ±15% of the nominal concentration. |

| Dilution Integrity | Spike a plasma sample at a concentration above the Upper Limit of Quantification (ULOQ), dilute it with blank plasma to bring it within the calibration range, and analyze (n=6). | The accuracy and precision of the diluted samples must be within ±15%. |

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and reliable protocol for the quantification of Fluvoxamine in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput environments. The use of a deuterated internal standard (Fluvoxamine-d3) ensures the highest level of accuracy by correcting for matrix variability and sample processing inconsistencies. This fully validated method meets the stringent requirements of international regulatory guidelines and is fit for purpose in a variety of research and clinical settings, including pharmacokinetic analysis and therapeutic drug monitoring.

References

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

Arun Kumar.V et al. (2022). QUANTIFICATION OF FLUVOXAMINE IN HUMAN PLASMA BY USING UPLC-MS/MS TECHNIQUE. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

-

Kole, P. L., Gaware, V. M., Doijad, R. C., & Aher, S. S. (2011). A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms. Journal of Chromatographic Science. [Link]

-

PubChem. Fluvoxamine. National Center for Biotechnology Information. [Link]

-

Wikipedia. Fluvoxamine. [Link]

-

U.S. Food and Drug Administration. LUVOX® (Fluvoxamine Maleate) Tablets Label. [Link]

-

Macwan, J. S., Ionita, I. A., & Akhlaghi, F. (2012). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of The American Society for Mass Spectrometry. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

- Kumar, V. A., M, S., K, S., G, S., & S, S. (2022). QUANTIFICATION OF FLUVOXAMINE IN HUMAN PLASMA BY USING UPLC-MS/MS TECHNIQUE. International Journal of Biology, Pharmacy and Allied Sciences.

- White, J. R., & Macwan, J. S. (2012). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of the American Society for Mass Spectrometry.

-

International Council for Harmonisation. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. [Link]

-

International Council for Harmonisation. (2022). bioanalytical method validation and study sample analysis m10. [Link]

-

International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

-

U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION. [Link]

-

Agilent Technologies, Inc. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

-

Chromatography Forum. Internal standard in LC-MS/MS. [Link]

-

U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

-

Iannone, M., et al. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules. [Link]

-

Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. [Link]

-

ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

-

KCAS Bio. (2017). The Value of Deuterated Internal Standards. [Link]

-

European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

-

International Journal of Pharmaceutical Sciences. A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis. [Link]

-

PubChem. Fluvoxamine Maleate. National Center for Biotechnology Information. [Link]

Sources

- 1. eurl-pesticides.eu [eurl-pesticides.eu]

- 2. Liquid chromatography/tandem mass spectrometry for the determination of fluoxetine and its main active metabolite norfluoxetine in human plasma with deuterated fluoxetine as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ijbpas.com [ijbpas.com]

- 5. Fluvoxamine | C15H21F3N2O2 | CID 5324346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

protein precipitation method for Fluvoxamine extraction from blood

Application Note: High-Throughput LC-MS/MS Quantification of Fluvoxamine in Human Plasma via Acetonitrile-Mediated Protein Precipitation

Executive Summary

This application note details a robust, high-throughput method for the extraction and quantification of Fluvoxamine (FLV) from human plasma. While Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) offer cleaner extracts, they are time-consuming and costly for large-cohort clinical trials. This protocol utilizes Protein Precipitation (PPT) with acetonitrile (ACN), optimized to balance recovery (>85%) with matrix effect suppression. The method is validated for a linear range of 2.5–500 ng/mL, covering the therapeutic window for Obsessive-Compulsive Disorder (OCD) and depression treatments.

The Challenge: Physico-Chemical Context

Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) with specific properties that dictate the extraction strategy:

-

Basicity: With a pKa of ~8.7, Fluvoxamine is positively charged at physiological pH.

-

Protein Binding: Approximately 80% of the drug binds to plasma proteins (primarily albumin).[1]

-

Matrix Complexity: Plasma contains salts, phospholipids, and proteins that can suppress ionization in Mass Spectrometry (MS).

Why Protein Precipitation? To accurately quantify total Fluvoxamine, the extraction method must disrupt the drug-protein binding equilibrium. Organic solvents like acetonitrile lower the dielectric constant of the plasma, causing protein aggregation and simultaneously increasing the solubility of the lipophilic drug in the supernatant. We select Acetonitrile (ACN) over Methanol because ACN precipitates smaller proteins more effectively, resulting in a cleaner supernatant for downstream LC-MS/MS analysis.

Materials & Reagents

-

Matrix: Human Plasma (K2EDTA anticoagulant recommended).[2]

-

Analyte: Fluvoxamine Maleate (Purity >99%).

-

Internal Standard (IS): Fluvoxamine-d4 (Stable isotope is critical to compensate for matrix effects in PPT methods).

-

Precipitating Agent: HPLC-grade Acetonitrile (ACN).

-

Mobile Phases:

-

A: 0.1% Formic Acid in Water (Milli-Q).

-

B: 0.1% Formic Acid in Acetonitrile.[3]

-

Experimental Protocol

Preparation of Standards

-

Stock Solution: Dissolve Fluvoxamine Maleate in Methanol to 1 mg/mL.

-

Working Solutions: Serial dilutions in 50% Methanol/Water to create spiking solutions (25 – 5000 ng/mL).

-

IS Working Solution: Dilute Fluvoxamine-d4 to 50 ng/mL in Acetonitrile.

Extraction Workflow (Step-by-Step)

Step 1: Aliquoting Transfer 100 µL of patient plasma into a 1.5 mL microcentrifuge tube or a 96-well deep-well plate.

Step 2: Internal Standard Addition Add 20 µL of IS Working Solution (Fluvoxamine-d4) to every sample except the double blank. Vortex gently for 10 seconds to equilibrate.

-

Scientist's Note: Equilibration allows the IS to bind to plasma proteins similarly to the analyte, ensuring the extraction step corrects for binding losses.

Step 3: Protein Precipitation Add 300 µL of ice-cold Acetonitrile (Ratio 3:1 Solvent:Plasma).

-

Mechanism:[1][4] The 3:1 ratio is the "sweet spot." Lower ratios (e.g., 2:1) leave residual proteins; higher ratios (e.g., 5:1) dilute the analyte too much, reducing sensitivity.

Step 4: Disruption (Critical) Vortex at high speed (2000 rpm) for 2 minutes .

-

Why: This mechanical stress ensures the organic solvent fully penetrates the protein structure, releasing the bound drug.

Step 5: Phase Separation Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Why: High G-force is required to pellet the dense protein aggregates. 4°C prevents sample evaporation and degradation.

Step 6: Supernatant Transfer Transfer 200 µL of the clear supernatant to a clean vial/plate.

-

Dilution Step (Optional but Recommended): Add 200 µL of Water (0.1% Formic Acid) to the supernatant.

-

Reasoning: Injecting pure ACN can cause "solvent effects" (peak broadening) on early-eluting compounds in Reverse Phase LC. Diluting with water matches the initial mobile phase conditions.

Visual Workflow (DOT Diagram)

Figure 1: Step-by-step protein precipitation workflow for Fluvoxamine extraction.

LC-MS/MS Conditions

Chromatography:

-

Column: Phenomenex Gemini C18 (50 x 2.0 mm, 3 µm) or equivalent.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometry (MRM Parameters): Operated in Positive Electrospray Ionization (ESI+) mode.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

| Fluvoxamine | 319.2 | 71.1 | 25 | Quantifier |

| Fluvoxamine | 319.2 | 43.1 | 40 | Qualifier |

| Fluvoxamine-d4 | 323.2 | 75.1 | 25 | Internal Standard |

Validation & Performance Data

The following data represents typical performance metrics obtained using this protocol.

Linearity and Sensitivity

-

Range: 2.5 – 500 ng/mL[5]

-

Regression: Weighted (1/x²) linear regression.

-

Correlation (r²): > 0.995[3]

Recovery & Matrix Effect

Table 1: Extraction Efficiency and Matrix Effect (n=6)

| Concentration (ng/mL) | Absolute Recovery (%) | Matrix Effect (%)* |

| Low QC (7.5) | 88.4 ± 3.2 | -12.5 |

| Med QC (150) | 91.2 ± 2.1 | -10.1 |

| High QC (400) | 92.5 ± 1.8 | -9.8 |

*Negative values indicate ion suppression, common in PPT. The use of Deuterated IS corrects this during quantification.

Troubleshooting Guide

-

Issue: Low Sensitivity / High Baseline.

-

Cause: Phospholipids from plasma are not removed by PPT and may build up on the column.

-

Fix: Implement a "Divert Valve" to send the first 1 minute of flow to waste, or use a column flush with 95% ACN at the end of every gradient.

-

-

Issue: Poor Peak Shape (Fronting).

-

Cause: Injection solvent is too strong (high % ACN).

-

Fix: Ensure the dilution step (Step 6) is performed. The final sample solvent should match the initial mobile phase (e.g., 20% ACN).

-

References

-

Nielsen, K.K., et al. "UHPLC-MS-Based Analysis of Fluvoxamine in Rabbit Aqueous Humour and Serum: Method Development and Validation." MDPI, 2023. Link

-

Unceta, N., et al. "Development of a LC-MS/MS method for the determination of fluvoxamine in human plasma." Journal of Chromatography B, 2018.[6] Link

-

FDA Guidance for Industry. "Bioanalytical Method Validation." U.S. Food and Drug Administration, 2018. Link

-

DrugBank. "Fluvoxamine: Chemical Pharmacology and Protein Binding Data."[4] Link[7]

-

Madry, M.M., et al. "Systematic assessment of different solvents for the extraction of drugs of abuse and pharmaceuticals." Forensic Science International, 2017. Link

Sources

Application Note: Simultaneous Determination of Fluvoxamine and Metabolites by LC-MS/MS

Executive Summary

This guide details a robust LC-MS/MS protocol for the simultaneous quantification of Fluvoxamine and its primary metabolites in human plasma. While Fluvoxamine is a widely prescribed SSRI, its metabolic profile presents a distinct bioanalytical challenge: the parent compound is lipophilic and basic, whereas its major metabolite, Fluvoxamino Acid , is highly polar and zwitterionic.

Standard Solid Phase Extraction (SPE) methods targeting basic amines often lose the acidic metabolite. Therefore, this protocol utilizes a controlled Protein Precipitation (PPT) approach to ensure total recovery of chemically diverse analytes, coupled with a high-strength silica C18 column to retain polar metabolites without ion-pairing reagents.

Introduction & Metabolic Context[1]

Fluvoxamine undergoes extensive hepatic metabolism, primarily via CYP2D6 and CYP1A2 . Understanding the metabolic pathway is critical for selecting the correct MRM transitions and chromatographic conditions.

The Analytical Challenge

-

Fluvoxamine (Parent): Basic amine. Retains well on C18. Ionizes strongly in ESI(+).

-

Desmethylfluvoxamine: Secondary amine. Similar behavior to parent.

-

Fluvoxamino Acid: Formed by oxidative deamination. Contains a carboxylic acid group.[1] Challenge: It elutes near the void volume on standard C18 columns and can suffer from ion suppression.

Metabolic Pathway Visualization

Figure 1: Simplified metabolic pathway of Fluvoxamine illustrating the divergence into amine (Desmethyl) and acidic metabolites.

Method Development Strategy

Sample Preparation: Why PPT over SPE?

While Mixed-Mode Cation Exchange (MCX) SPE is the gold standard for extracting basic drugs like Fluvoxamine to reduce matrix effects, it is unsuitable for simultaneous determination of Fluvoxamino Acid. The acidic metabolite will not retain on the cation-exchange sorbent and will be lost in the flow-through.

Recommendation: Use Protein Precipitation (PPT) with chilled acetonitrile. This non-selective extraction ensures both the lipophilic parent and the polar acid metabolite are recovered.

Chromatography Optimization

To retain the polar Fluvoxamino Acid, the mobile phase pH is critical.

-

Acidic Mobile Phase (Formic Acid): Protonates the Fluvoxamine base (good for MS) but keeps the Fluvoxamino Acid in its non-ionized form (COOH), improving its retention on C18.

-

Column Choice: A high-strength silica (HSS) T3 or polar-embedded C18 column is required to prevent "phase collapse" in the high-aqueous conditions needed to trap the early-eluting acid metabolite.

Experimental Protocol

Chemicals and Reagents

-

Standards: Fluvoxamine Maleate, Fluvoxamino Acid (Custom synthesis or metabolite standard), Desmethylfluvoxamine.

-

Internal Standard (IS): Fluvoxamine-D4 (Deuterated).

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

-

Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation (Protein Precipitation)

This workflow is designed for high throughput (96-well format).

-

Aliquot: Transfer 100 µL of plasma into a 96-well deep-well plate.

-

IS Addition: Add 20 µL of Internal Standard solution (500 ng/mL in 50:50 MeOH:H2O). Vortex 10 sec.

-

Precipitation: Add 300 µL of chilled Acetonitrile (4°C) containing 0.1% Formic Acid.

-

Note: The acid helps break protein binding and stabilizes the analytes.

-

-

Agitation: Vortex vigorously for 2 minutes.

-

Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Dilution: Transfer 100 µL of the supernatant to a clean plate. Add 100 µL of 0.1% Formic Acid in Water.

-

Critical Step: Diluting the organic supernatant with water ensures the sample solvent strength is weak enough to allow focusing on the LC column. Injecting pure ACN often leads to poor peak shape for early eluters like Fluvoxamino Acid.

-

LC-MS/MS Conditions

Liquid Chromatography:

-

System: UHPLC (e.g., Agilent 1290, Waters Acquity).

-

Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm (or equivalent high-retention C18).

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Mobile Phase A: Water + 2mM Ammonium Formate + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 5 | Initial Hold (Trapping Polar Acid) |

| 0.50 | 5 | Start Gradient |

| 3.50 | 95 | Elute Parent/Desmethyl |

| 4.50 | 95 | Wash |

| 4.60 | 5 | Re-equilibration |

| 6.00 | 5 | End of Run |

Mass Spectrometry:

-

Source: ESI Positive Mode (ESI+).

-

Spray Voltage: 3500 V.

-

Gas Temp: 350°C.

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Type |

| Fluvoxamine | 319.2 | 71.1 | 30 | 25 | Quant |

| 319.2 | 43.1 | 30 | 40 | Qual | |

| Desmethylfluvoxamine | 305.2 | 71.1 | 30 | 25 | Quant |

| Fluvoxamino Acid | 334.2 | 71.1* | 35 | 28 | Quant |

| Fluvoxamine-D4 (IS) | 323.2 | 75.1 | 30 | 25 | IS |

*Note on Fluvoxamino Acid: The transition 334 -> 71 assumes the conserved amine tail moiety. If sensitivity is low, optimize for loss of water or carboxyl group [M+H-H2O]+.

Workflow Diagram

Figure 2: Step-by-step Protein Precipitation workflow optimized for polarity coverage.

Validation Criteria (FDA/EMA Guidelines)

To ensure the trustworthiness of this protocol, the following validation parameters must be met:

-

Linearity:

-

Fluvoxamine: 5 – 500 ng/mL (Therapeutic range: 60-230 ng/mL).

-

Metabolites: 5 – 200 ng/mL.

-

Requirement: r² > 0.995, weighting 1/x².

-

-

Accuracy & Precision:

-

Intra/Inter-day CV < 15% (20% at LLOQ).

-

-

Matrix Effect:

-

Must be evaluated using 6 different lots of plasma.

-

Tip: If suppression exceeds 20% for the Acid metabolite, consider switching to a Phospholipid Removal Plate (e.g., Waters Ostro or Agilent Captiva) instead of simple PPT.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Poor Retention of Acid Metabolite | Phase collapse or pH too high. | Use HSS T3 column (100% aqueous compatible). Ensure mobile phase A is acidic (pH ~3.0). |

| Low Sensitivity for Parent | Ion suppression from phospholipids. | Monitor m/z 184 (Phospholipids). If co-eluting, adjust gradient slope. |

| Carryover | Stickiness of lipophilic parent. | Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.1% FA. |

| Peak Tailing | Secondary interactions with silanols. | Increase Ammonium Formate concentration to 5mM or 10mM. |

References

-

Hiemke, C., et al. (2018). Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017. Pharmacopsychiatry.

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.

-

Niemi, M., et al. (2025). Pharmacokinetics and Bioequivalence of Fluvoxamine Maleate by LC-MS/MS. ResearchGate.[2]

-

Nozawa, H., et al. (2025).[3] Quantification of fluvoxamine, desmethyl fluvoxamine and fluvoxamine acid by LC-MS/MS in body fluids.[3] Legal Medicine.

Sources

- 1. Fluvoxamine maleate: metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of fluvoxamine, desmethyl fluvoxamine and fluvoxamine acid by LC-MS/MS in body fluids and solid tissues obtained from a deceased using the standard addition method - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Guide: Preventing E- to Z- Photoisomerization of Fluvoxamine Standards

Introduction: The "Silent" Deviation in SSRI Analysis

Fluvoxamine Maleate is a Selective Serotonin Reuptake Inhibitor (SSRI) that relies on specific geometric stereochemistry for its pharmacological activity.[1] The molecule exists primarily as the (E)-isomer (trans), which binds effectively to the serotonin transporter (SERT).

However, the C=N oxime double bond renders Fluvoxamine highly susceptible to photoisomerization. Upon exposure to UV or even ambient laboratory light, the biologically active (E)-isomer converts to the thermodynamically less stable (Z)-isomer (cis).

Why this matters:

-

Potency Loss: The (Z)-isomer has significantly reduced affinity for SERT.

-

QC Failure: In HPLC/UPLC assays, the (Z)-isomer appears as a related compound impurity. Uncontrolled isomerization during standard preparation will lead to false OOS (Out of Specification) results, split peaks, and resolution failures.

The Mechanism: Why Light Breaks the Molecule

To prevent the issue, one must understand the physics behind it. Fluvoxamine does not degrade in the traditional sense (oxidation/hydrolysis) under light; it rotates.

The Photochemical Pathway

The C=N bond is rigid in the ground state. However, absorption of a photon (specifically in the UV-B range, ~290–320 nm, and lower visible wavelengths) excites an electron from a bonding (

Visualization: Isomerization Energy Landscape

Figure 1: The photochemical pathway. Light energy overcomes the activation barrier (~55 kcal/mol), allowing the conversion from the active E-form to the inactive Z-form.

Standard Preparation Protocol (The "Dark" Workflow)

The following protocol is designed to be a self-validating system. If you follow these steps, the Z-isomer peak should remain below the detection limit (or within USP allowable limits).

A. Environmental Controls

| Variable | Requirement | Scientific Rationale |

| Glassware | Amber (Low-Actinic) Class A | Blocks UV radiation <400nm. Clear glass wrapped in foil is a temporary backup but prone to gaps. |

| Lighting | < 10 Lux / Gold Filters | Standard fluorescent lab lights emit enough UV to trigger isomerization within minutes. Use gold shields or work in subdued light. |

| Solvent | Degassed Mobile Phase | Dissolved oxygen can quench excited states but also promote oxidative degradation. Degassing ensures consistency. |

| Temperature | 20°C - 25°C | While heat can induce isomerization (used in stress testing), standard prep should happen at controlled room temperature. |

B. Step-by-Step Workflow

-

Preparation of Diluent: Use the Mobile Phase (typically Acetonitrile:Buffer mixture) as the diluent. Ensure it is at room temperature.

-

Weighing: Weigh Fluvoxamine Maleate standard into an amber volumetric flask. Do not leave the weighing boat exposed on the balance under bright light.

-

Dissolution: Add diluent to 2/3 volume. Sonicate for the minimum time required (max 5 mins) to avoid excessive heat buildup.

-

Critical Check: Ensure the water bath is covered or in a dark area.

-

-

Storage: If not injecting immediately, store in an amber vial at 4°C.

-

Shelf-Life: Standards prepared in amber glass are typically stable for 24 hours. In clear glass under light, degradation is detectable within <1 hour.

-

Analytical Troubleshooting (Q&A)

This section addresses specific anomalies seen in HPLC/UPLC chromatograms.

Issue 1: Split Peaks or "Shoulders"

Q: I see a small peak eluting just before my main Fluvoxamine peak. Is this column degradation or isomerization?

A: In Reverse Phase (C18/C8) chromatography, this is almost certainly the (Z)-isomer .

-

Diagnosis: The (Z)-isomer is generally more polar (less planar) than the (E)-isomer, causing it to elute earlier (Relative Retention Time ~0.8 - 0.9).

-

Verification: Check your "System Suitability" injection.[2] If you performed the USP stress test (Heat + Acid), you should see this specific peak increase.

-

Corrective Action: Discard the standard solution. Re-prepare in amber glassware under low light. Check if the autosampler door has a window allowing light ingress.

Issue 2: System Suitability Failure

Q: My resolution (R) between the Z-isomer and Fluvoxamine is < 3.0. How do I fix this?

A: The USP monograph requires a resolution of NLT 3.0.

-

Root Cause: This is usually a column chemistry or mobile phase pH issue, not necessarily a standard prep issue.

-

The Fix:

-

Check pH: Fluvoxamine is a base.[3] Small changes in buffer pH (e.g., phosphate buffer at pH 3.0 vs 3.2) drastically affect peak shape and separation.

-

Column Age: As C8/C18 columns age, the stationary phase collapses, losing the steric selectivity required to separate geometric isomers. Replace the column.

-

Issue 3: Reversibility

Q: Can I heat the solution to revert the Z-isomer back to the E-isomer?

A: No. While the reaction is theoretically reversible, thermodynamic equilibrium in solution favors the Z-isomer under irradiation. Thermal reversion (Z to E) is slow and inefficient in solution. Attempting to heat the sample will likely induce other degradation pathways (hydrolysis) before restoring the E/Z ratio. Always prepare fresh standards.

System Check: Validating Your Method

To ensure your HPLC method can actually detect the isomerization if it happens, you must force the failure. This is based on the USP System Suitability protocol.[4]

Figure 2: The "Forced Degradation" workflow to confirm the Z-isomer retention time.

Frequently Asked Questions (FAQs)

Q: Does the Z-isomer have any toxicity? A: Current toxicological data suggests the Z-isomer is much less potent (inactive) regarding serotonin reuptake inhibition. It is treated as an organic impurity. There is no evidence of acute toxicity higher than the parent compound, but it must be controlled to meet purity standards.

Q: I don't have amber volumetric flasks. Can I use aluminum foil? A: Yes, but with extreme caution. You must wrap the entire flask, including the neck, before adding any solid. Gaps in the foil during sonication or weighing are the most common cause of "mystery" isomerization peaks.

Q: Is the solid powder sensitive to light? A: The solid state is significantly more stable than the solution state. However, best practice dictates storing the bulk container in a dark, dry place. Isomerization is primarily a solution-phase phenomenon due to the freedom of rotation around the bond.

References

-

United States Pharmacopeia (USP). Fluvoxamine Maleate Monograph: System Suitability and Assay.[2][4] USP-NF.

-

Kwon, J.W., & Armbrust, K.L. (2005). Photo-isomerization of fluvoxamine in aqueous solutions.[5] Journal of Pharmaceutical and Biomedical Analysis.

-

European Medicines Agency (EMA). ICH Topic Q 3 B (R2) Impurities in New Drug Products.

-

Phenomenex Application Note. Separation of Fluvoxamine Maleate and its Organic Impurities per USP Monograph.

Sources

- 1. Photoisomerization of fluvoxamine generates an isomer that has reduced activity on the 5-hydroxytryptamine transporter and does not affect cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluvoxamine Maleate - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 3. Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 5. researchgate.net [researchgate.net]

correcting for mass spectral overlap between Fluvoxamine and d3 analog

Troubleshooting Guide for Mass Spectral Overlap Between Fluvoxamine and its d3-Fluvoxamine Internal Standard

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals using LC-MS/MS for the quantification of Fluvoxamine with a deuterated internal standard (IS), specifically d3-Fluvoxamine. Here, we address the common challenge of mass spectral overlap and provide a logical framework for its identification, characterization, and correction.

Frequently Asked Questions (FAQs)

Q1: What is mass spectral overlap, and why does it occur between Fluvoxamine and its d3-analog?

A1: The Root of the Problem: Natural Isotope Abundance

Mass spectral overlap, often termed "crosstalk" or "isotopic contribution," occurs when the signal from one compound interferes with the signal of another at the same mass-to-charge ratio (m/z) in a mass spectrometer. When using a deuterated internal standard like d3-Fluvoxamine, the primary cause of this overlap is the natural abundance of stable isotopes, particularly Carbon-13 (¹³C).

-

Analyte Contribution to IS: Fluvoxamine (the analyte) has a specific molecular formula (C₁₅H₂₁F₃N₂O₂). While the most abundant isotopologue contains only ¹²C, a certain percentage of molecules will naturally contain one, two, three, or more ¹³C atoms. A Fluvoxamine molecule containing three ¹³C atoms (or a combination of other heavy isotopes like ¹⁵N or ¹⁸O that adds up to +3 Da) will have a mass that is virtually identical to the monoisotopic mass of the d3-Fluvoxamine internal standard. This causes the analyte to contribute signal to the internal standard's measurement channel.

-

IS Contribution to Analyte: A lesser concern, but still possible, is "back-contribution." This can happen if the deuterated internal standard is not 100% isotopically pure and contains some amount of the unlabeled d0-Fluvoxamine.

This phenomenon is a fundamental aspect of mass spectrometry. While stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis, correcting for this natural isotopic overlap is critical for achieving the highest accuracy, especially when the analyte concentration is very high relative to the fixed concentration of the internal standard.[1][2]

| Compound | Chemical Formula | Monoisotopic Mass (Da) | [M+H]⁺ m/z |

| Fluvoxamine | C₁₅H₂₁F₃N₂O₂ | 318.1559 | 319.1631 |

| Fluvoxamine-d3 | C₁₅H₁₈D₃F₃N₂O₂ | 321.1747 | 322.1820 |

Table 1: Key Mass Information for Fluvoxamine and its d3-Analog.[3][4]

Q2: How can I determine if isotopic overlap is impacting my assay?

A2: A Simple Diagnostic Experiment

You can quickly assess the significance of the overlap with a straightforward experiment. The goal is to measure the response in the internal standard's mass channel when only the analyte is present.

Experimental Protocol: Assessing Analyte-to-IS Crosstalk

-